molecular formula C12H14ClFO3 B12634298 Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate

Cat. No.: B12634298
M. Wt: 260.69 g/mol
InChI Key: NVZXCYQFKWWBOM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a synthetic ester that is used in various scientific research and industrial applications. The compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-4-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-chloro-4-fluoro-phenoxy)butanoic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted phenoxybutanoates can be formed.

    Hydrolysis Products: 4-(2-chloro-4-fluoro-phenoxy)butanoic acid and ethanol.

    Oxidation Products: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a synthetic intermediate in the preparation of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Similar in structure but with a different ester linkage.

    3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Contains a trifluoromethyl group instead of an ethyl ester.

Uniqueness

Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate is unique due to its specific ester linkage and the presence of both chlorine and fluorine atoms on the phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

NVZXCYQFKWWBOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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